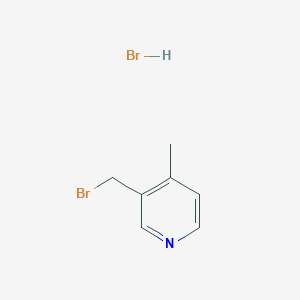

3-(Bromomethyl)-4-methylpyridine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Bromomethyl)-4-methylpyridine hydrobromide is a halogenated heterocyclic building block . It has a molecular formula of C6H6BrN·HBr and a molecular weight of 252.94 . It is commonly used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide has been reported in the literature. One method involves using 5-methylnicotinic acid as the starting material, resulting in an overall yield of 65.9% . Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)-4-methylpyridine hydrobromide consists of a pyridine ring with a bromomethyl group attached at the 3-position . The compound also includes a hydrobromide ion, which contributes to its overall molecular weight .Chemical Reactions Analysis

3-(Bromomethyl)-4-methylpyridine hydrobromide can participate in various chemical reactions. For instance, it can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It can also be used in the preparation of other complex organic compounds .Physical And Chemical Properties Analysis

3-(Bromomethyl)-4-methylpyridine hydrobromide is a solid at 20°C . It is white to almost white in color and appears as a powder or crystal . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Polymerization and Material Properties

- Polymerization Study : Monmoton, Lefebvre, and Fradet (2008) investigated the solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, focusing on the reaction mechanism and the properties of the resulting poly(methylenepyridinium)s, such as solubility and thermal stability. They observed different reactivities between the compounds and proposed a mesomeric phenomenon explanation for this behavior (Monmoton, Lefebvre, & Fradet, 2008).

Synthesis and Chemical Reactions

- Efficient Synthesis : Guo, Lu, and Wang (2015) reported a simple and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine (Guo, Lu, & Wang, 2015).

- Bromoamination Reactions : Horning and Muchowski (1974) described the addition of bromine to various amines, resulting in the formation of bromomethylpyrrolidine hydrobromides, highlighting the reaction process and product characterization (Horning & Muchowski, 1974).

- Thermal Decomposition Studies : Ptaszyński (1994) studied the thermal decomposition of complex salts with hydrobromides of pyridine, including 3-methylpyridine, analyzing the decomposition products and thermal stability of the compounds (Ptaszyński, 1994).

- Aminomethylation Reactions : Smirnov, Kuz’min, and Kuznetsov (2005) explored the aminomethylation of various hydroxypyridines, including conversions to bromomethyl derivatives. They also synthesized isothioureidomethyl and benzimidazolylthiomethyl derivatives by heating bromomethyl-substituted derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).

Catalysis and Molecular Interaction Studies

- Palladium-Catalyzed Imine Hydrolysis : Ahmad et al. (2019) investigated the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde, leading to Schiff base hydrolysis. Theoretical calculations provided insights into the hydrolysis mechanism, demonstrating the role of pyridine nitrogen (Ahmad et al., 2019).

Other Relevant Studies

- Electrophoretic Separation : Wren (1991) focused on improving the separation of methylpyridines, including 3-methylpyridine, in capillary electrophoresis, highlighting the importance of pH and surfactants (Wren, 1991).

- Photochemical Reactions : Stenberg and Travecedo (1971) studied the photochemical reactions of hydroxymethylpyridines, including 3-(hydroxymethyl)pyridine, examining the formation of methylpyridines and dipyridylethanes (Stenberg & Travecedo, 1971).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-(Bromomethyl)-4-methylpyridine hydrobromide are not mentioned in the available resources, its utility as a building block in organic synthesis suggests that it could be used in the development of new chemical reactions and the synthesis of novel organic compounds .

Wirkmechanismus

Target of Action

The primary target of 3-(Bromomethyl)-4-methylpyridine hydrobromide is the 5-HT4 serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain and is involved in various physiological processes.

Mode of Action

3-(Bromomethyl)-4-methylpyridine hydrobromide acts as an agonist at the 5-HT4 serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT4 receptor, activating it and leading to an increase in the force of contraction and beating rate in isolated atrial preparations .

Biochemical Pathways

Upon activation of the 5-HT4 serotonin receptor, the compound stimulates the release of cyclic adenosine monophosphate (cAMP). This molecule is a second messenger involved in many biological processes and can trigger a series of intracellular events .

Result of Action

The activation of the 5-HT4 serotonin receptor by 3-(Bromomethyl)-4-methylpyridine hydrobromide leads to an increase in the force of contraction and beating rate in isolated atrial preparations

Action Environment

The action of 3-(Bromomethyl)-4-methylpyridine hydrobromide can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dark place to maintain its stability . Additionally, it should be kept away from strong oxidizing agents . The compound’s efficacy may also be affected by factors such as the physiological state of the individual and the presence of other substances in the body.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-4-methylpyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXISOGKOXZJDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856780 |

Source

|

| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1384972-83-1 |

Source

|

| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)